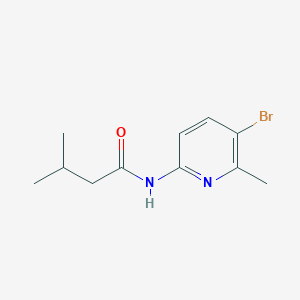![molecular formula C23H29N3O3 B250788 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B250788.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide, also known as compound X, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X is not fully understood, but research suggests that it may function as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a role in regulating gene expression, and their inhibition can lead to changes in cell behavior, including the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and proliferation. Additionally, N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X in lab experiments is its specificity for cancer cells, which reduces the potential for off-target effects. Additionally, N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X has been shown to be effective in various cancer cell lines, making it a promising candidate for further study. However, one limitation of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X. One area of interest is the development of more efficient synthesis methods to improve yield and reduce cost. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X and its potential as a therapeutic agent. Other future directions include exploring the potential of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X in combination with other cancer treatments, as well as investigating its potential in other diseases beyond cancer.
Métodos De Síntesis
Compound X can be synthesized through a multi-step process involving the reaction of various chemical N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamides. The first step involves the reaction of 4-acetyl-1-piperazine with 4-bromoaniline to form N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide. This intermediate product is then reacted with 4-isopropylphenol and chloroacetyl chloride to form N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
Fórmula molecular |
C23H29N3O3 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H29N3O3/c1-17(2)19-4-10-22(11-5-19)29-16-23(28)24-20-6-8-21(9-7-20)26-14-12-25(13-15-26)18(3)27/h4-11,17H,12-16H2,1-3H3,(H,24,28) |
Clave InChI |
WUOKNRURGNLHSY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)





![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)